6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in drug discovery due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products .
Scientific Research Applications
6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In medicinal applications, the compound can interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: This compound shares a similar core structure but lacks the methoxy group at the 6-position.
6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine: This compound has a chlorine atom instead of a methoxy group at the 6-position.
Uniqueness
6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-methoxy-2-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C9H11N3O/c1-6-9(10)12-5-7(13-2)3-4-8(12)11-6/h3-5H,10H2,1-2H3 |
InChI Key |
PHOUNXMDGYYCHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.